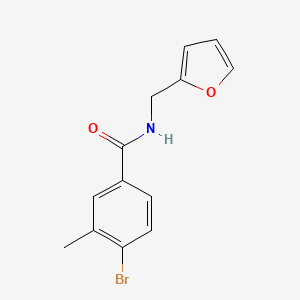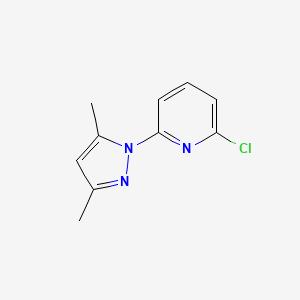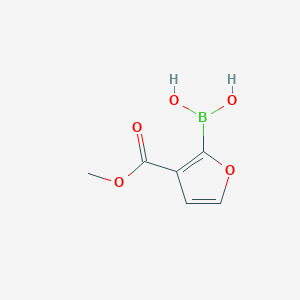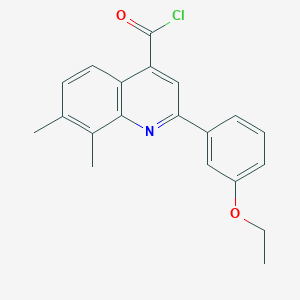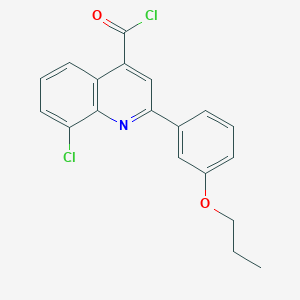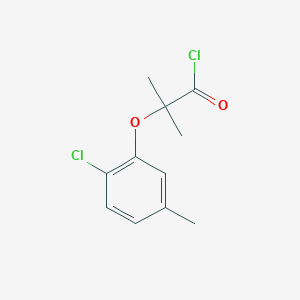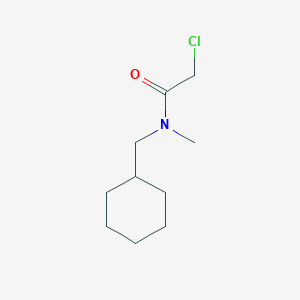
2-chloro-N-(cyclohexylmethyl)-N-methylacetamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The structure of 2-chloro-N-(cyclohexylmethyl)-N-methylacetamide suggests potential antimicrobial properties. Similar compounds have been synthesized and studied for their effectiveness against bacterial (Gram-positive and Gram-negative) and fungal species. These studies often involve turbidimetric methods to evaluate in vitro antimicrobial activity .
Antiproliferative Agents
Compounds related to 2-chloro-N-(cyclohexylmethyl)-N-methylacetamide have been explored as antiproliferative agents, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay is commonly used to assess the anticancer activity of these compounds .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between compounds like 2-chloro-N-(cyclohexylmethyl)-N-methylacetamide and their target receptors. These studies help in predicting the binding mode and efficacy of the compounds, which is essential for rational drug design .
Drug Resistance Combat
The rise of drug-resistant pathogens and cancer cells has led to an increased interest in compounds that can serve as lead compounds for new therapeutic agents. 2-chloro-N-(cyclohexylmethyl)-N-methylacetamide derivatives could be studied for their potential to combat antimicrobial and anticancer drug resistance .
Pharmacological Studies
The pharmacological activities of compounds structurally similar to 2-chloro-N-(cyclohexylmethyl)-N-methylacetamide, including their physicochemical properties and spectroanalytical data, are subjects of ongoing research. These studies contribute to the discovery of new molecules with novel modes of action for treating microbial infections and malignancies .
Synthetic Chemistry
In synthetic chemistry, the compound’s structure provides a framework for creating new derivatives with potential medicinal properties. The synthesis process involves confirming the molecular structures through various analytical methods, including NMR, IR, and elemental analysis .
Medicinal Chemistry
The compound’s derivatives are of interest in medicinal chemistry for their potential to exhibit various medicinal properties, such as anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. The thiazole nucleus, in particular, has been reported to have these properties .
Chemical Nomenclature and Classification
Understanding the nomenclature and classification of compounds like 2-chloro-N-(cyclohexylmethyl)-N-methylacetamide is essential for chemical communication. Resources like Chemistry LibreTexts provide valuable information on naming cycloalkanes and related compounds, which is fundamental for students and researchers in the field .
Eigenschaften
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-12(10(13)7-11)8-9-5-3-2-4-6-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSDXOJJSMRMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(cyclohexylmethyl)-N-methylacetamide | |
CAS RN |
895244-96-9 | |
| Record name | 2-chloro-N-(cyclohexylmethyl)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1454281.png)
